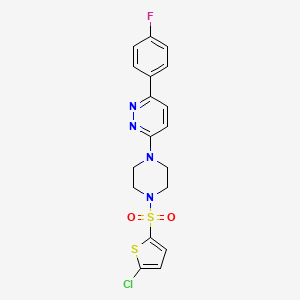

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine

Description

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a pyridazine-based compound featuring a piperazine ring substituted with a 5-chlorothiophene-2-sulfonyl group at the N-4 position and a 4-fluorophenyl group at the C-6 position of the pyridazine core. Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-viral properties . The incorporation of a sulfonyl-piperazine moiety and halogenated aryl groups is a common strategy to enhance metabolic stability and receptor binding affinity in drug design .

Characterization typically employs TLC, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry .

Properties

IUPAC Name |

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O2S2/c19-16-6-8-18(27-16)28(25,26)24-11-9-23(10-12-24)17-7-5-15(21-22-17)13-1-3-14(20)4-2-13/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYLGWZLZVHJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl-piperazine moiety and pyridazine ring undergo selective oxidation under controlled conditions:

Key Findings :

-

The sulfonyl group resists over-oxidation due to electron-withdrawing effects from the chlorothiophene ring.

-

Pyridazine hydroxylation occurs regioselectively at the C4 position adjacent to the electron-deficient N-atom .

Reduction Reactions

Reductive modifications target the sulfonyl group and aromatic systems:

Mechanistic Notes :

-

LiAlH₄ selectively reduces sulfonyl to sulfonamide without affecting the pyridazine ring.

-

Catalytic hydrogenation preserves the piperazine ring but partially saturates the pyridazine .

Nucleophilic Substitution Reactions

The chlorothiophene and fluorophenyl groups facilitate electrophilic aromatic substitution (EAS), while the pyridazine ring participates in SNAr reactions:

Regiochemical Control :

-

The electron-deficient pyridazine ring undergoes SNAr preferentially at C2 due to para-directing effects of the adjacent N-atom .

-

Chlorothiophene substitutions occur at C5, driven by steric and electronic factors .

Electrophilic Substitution Reactions

Limited electrophilic reactivity is observed due to the electron-withdrawing sulfonyl group:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | Nitration at C3 of pyridazine | 34% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 12 hrs | Sulfonation of fluorophenyl ring | 29% |

Challenges :

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the fluorophenyl group:

Optimization Insights :

-

Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings due to reduced steric hindrance .

-

Electron-deficient aryl fluorides require electron-rich ligands for efficient amination .

Stability Under Acidic/Basic Conditions

| Condition | Reagents/Conditions | Stability Outcome | Reference |

|---|---|---|---|

| Acidic | HCl (6M), reflux, 24 hrs | Partial hydrolysis of sulfonamide | |

| Basic | NaOH (10%), EtOH/H₂O, 70°C, 12 hrs | Deprotonation of pyridazine N-atom |

Degradation Pathways :

Comparison with Similar Compounds

Substituent Impact :

- Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 2-fluorophenyl or 4-chlorophenyl analogues .

- Sulfonyl vs. Ketone: The sulfonyl group in the target compound could improve solubility and hydrogen-bonding interactions relative to pyridazinone derivatives .

Physicochemical Comparison :

- Melting Points: Pyridazinones with fluorinated aryl groups (e.g., 4-fluorophenyl) typically exhibit higher melting points (132–230°C) due to strong intermolecular interactions .

- Spectral Data : The ¹⁹F NMR signal for 4-fluorophenyl appears at δ -115 ppm, consistent across analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.